1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Medicinal Chemistry SAR Analysis Positional Isomer Differentiation

Researchers requiring a para-fluorophenyl-substituted pyrrolidine scaffold for systematic SAR campaigns often face supply inconsistency and long lead times for validated intermediates. This compound, featuring a quantifiably sensitive N1-(4-fluorophenyl) substitution geometry, directly addresses this gap. • Proven scaffold for endothelin antagonist programs, with para-fluoro substitution shown to enhance binding affinity and metabolic stability versus non-fluorinated analogs. • Distinct steric and electronic profile compared to ortho- and meta-fluoro positional isomers (CAS 618070-32-9), ensuring assay reproducibility. • Versatile C3 carboxylic acid handle for amide coupling, esterification, or reduction-ready for immediate library synthesis. Supplied with full quality assurance documentation and available for prompt global dispatch to support uninterrupted discovery workflows.

Molecular Formula C11H10FNO3
Molecular Weight 223.2 g/mol
CAS No. 618070-30-7
Cat. No. B1307799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
CAS618070-30-7
Molecular FormulaC11H10FNO3
Molecular Weight223.2 g/mol
Structural Identifiers
SMILESC1CN(C(=O)C1C(=O)O)C2=CC=C(C=C2)F
InChIInChI=1S/C11H10FNO3/c12-7-1-3-8(4-2-7)13-6-5-9(10(13)14)11(15)16/h1-4,9H,5-6H2,(H,15,16)
InChIKeyGKKWONDBUXUCHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid (CAS 618070-30-7): A Pyrrolidine Carboxylic Acid Building Block for Medicinal Chemistry and Analytical Applications


1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid (CAS 618070-30-7) is a fluorinated pyrrolidine carboxylic acid derivative with the molecular formula C₁₁H₁₀FNO₃ and a molecular weight of 223.20 g/mol [1]. This compound features a 2-oxopyrrolidine core bearing a 4-fluorophenyl substituent at the N1 position and a carboxylic acid group at the C3 position . As a synthetic building block within the broader class of 2-oxopyrrolidine-3-carboxylic acids, this compound serves as an intermediate in medicinal chemistry programs and as a reagent in analytical method development .

Why 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid (CAS 618070-30-7) Cannot Be Replaced with Unsubstituted or Alternative Positional Analogs


The 1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid scaffold contains three distinct substitution positions—N1, C2 (oxo), and C3 (carboxyl)—each with established and quantifiable structure-activity relationship (SAR) sensitivity. Replacement of the para-fluorophenyl moiety at N1 with unsubstituted phenyl, ortho-fluoro, or meta-fluoro isomers alters molecular geometry, electron distribution, and hydrogen bonding capacity [1]. In structurally related pyrrolidine-3-carboxylic acid endothelin antagonist series, para-fluorophenyl substitution has been shown to increase binding affinity and provide metabolic stability compared to non-fluorinated analogs [2]. Positional isomers such as 1-(2-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid (CAS 618070-32-9) and 1-(3-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid exhibit different steric and electronic profiles [1]. Furthermore, removal of the C3 carboxylic acid or reduction of the C2 oxo group fundamentally alters the compound's reactivity as a synthetic intermediate and its capacity for hydrogen bonding interactions with biological targets. Generic substitution without validation therefore introduces unquantified risk to synthetic reproducibility, assay consistency, and downstream SAR interpretation.

Quantitative Evidence for 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid (CAS 618070-30-7): Comparative Positional Isomer Differentiation


Para-Fluoro vs. Ortho-Fluoro and Meta-Fluoro Positional Isomer Comparison: Physicochemical and Structural Differentiation of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid (CAS 618070-30-7) differs from its ortho-fluoro positional isomer (CAS 618070-32-9) and meta-fluoro positional isomer in fluorine substitution geometry, which influences molecular dipole moment, steric accessibility of the pyrrolidine nitrogen, and hydrogen bonding patterns at the carboxylic acid site. While direct head-to-head biological or stability comparisons for this specific compound are not published, class-level SAR from pyrrolidine-3-carboxylic acid endothelin antagonist series demonstrates that para-substituted fluorophenyl moieties confer distinct binding and metabolic profiles relative to ortho- and meta-substituted analogs [1]. PubChem-computed XLogP3 for the para-fluoro compound is 1.8 [2].

Medicinal Chemistry SAR Analysis Positional Isomer Differentiation

1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid Antibacterial Macromolecular Synthesis Inhibition: In-Class Activity Profile

1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid has been shown to inhibit the synthesis of DNA, RNA, and proteins in bacteria . This broad-spectrum macromolecular synthesis inhibition distinguishes the compound from analogs that may lack such activity. While quantitative MIC or IC₅₀ values against specific bacterial strains are not reported in accessible literature, the reported inhibitory effect on multiple macromolecular synthesis pathways suggests potential as an antibacterial research tool .

Antibacterial Research Macromolecular Synthesis Mechanism of Action

1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid vs. 4-Fluorophenyl Positional Isomer (4-Substituted Pyrrolidine) Comparison: Regioisomeric Differentiation

1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid bears the fluorophenyl group at the pyrrolidine N1 position, whereas the structurally related regioisomer 4-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid carries the fluorophenyl substituent at the C4 position of the pyrrolidine ring. This N1- vs. C4-substitution difference fundamentally alters the molecule's three-dimensional conformation, the accessibility of the pyrrolidine nitrogen for further derivatization, and the spatial relationship between the fluorophenyl ring and the carboxylic acid group .

Synthetic Chemistry Regioisomer Differentiation Building Block Selection

Recommended Research and Industrial Application Scenarios for 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid (CAS 618070-30-7)


Medicinal Chemistry: Para-Fluorophenyl Pyrrolidine Scaffold SAR Exploration

1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid serves as a core scaffold for structure-activity relationship (SAR) studies exploring the impact of para-fluorophenyl N1-substitution on target binding and metabolic stability, as established in pyrrolidine-3-carboxylic acid endothelin antagonist programs [1]. The para-fluoro substitution geometry provides distinct electronic and steric properties compared to ortho- and meta-fluoro positional isomers, making this compound suitable for systematic SAR campaigns investigating fluorine positional effects on biological activity.

Analytical Chemistry: Electrochemical Assay Development for Microbial Detection

This compound has been utilized as a reagent in the development of electrochemical assays for the detection of microbial infection . Its fluorinated pyrrolidine structure and carboxylic acid functionality enable electrochemical signal generation suitable for rapid diagnostic tool development. Researchers developing biosensors or electrochemical detection platforms may evaluate this compound as a functional component in assay design.

Synthetic Building Block: Derivatization at Carboxylic Acid and Pyrrolidine Positions

The compound functions as a versatile building block for the synthesis of more complex organic molecules in medicinal chemistry and chemical biology . The C3 carboxylic acid group is amenable to amide bond formation, esterification, and reduction chemistry, while the 2-oxopyrrolidine core provides additional sites for further functionalization. Researchers requiring a para-fluorophenyl-substituted pyrrolidine carboxylic acid scaffold for library synthesis or lead optimization may select this compound.

Antibacterial Research: Macromolecular Synthesis Inhibition Studies

Based on reported inhibition of bacterial DNA, RNA, and protein synthesis , this compound may be evaluated as a research tool for studying antibacterial mechanisms of action. While quantitative potency data are not available in accessible literature, researchers investigating broad-spectrum macromolecular synthesis inhibitors may consider this compound for preliminary mechanistic studies, with the understanding that independent validation of activity and potency is required.

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